molecular formula C12H16ClNO B11786636 3-(1-(4-Chlorophenyl)ethoxy)pyrrolidine

3-(1-(4-Chlorophenyl)ethoxy)pyrrolidine

Cat. No.: B11786636
M. Wt: 225.71 g/mol
InChI Key: HNSAYWWKVSGZOD-UHFFFAOYSA-N
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Description

3-(1-(4-Chlorophenyl)ethoxy)pyrrolidine is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities. The presence of the 4-chlorophenyl group and the ethoxy linkage in this compound enhances its pharmacological properties, making it a valuable molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(4-Chlorophenyl)ethoxy)pyrrolidine typically involves the reaction of 4-chlorophenyl ethanol with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the hydroxyl group of 4-chlorophenyl ethanol, followed by nucleophilic substitution with pyrrolidine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

3-(1-(4-Chlorophenyl)ethoxy)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Ammonia (NH₃), thiols (R-SH)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-(1-(4-Chlorophenyl)ethoxy)pyrrolidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(1-(4-Chlorophenyl)ethoxy)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or act as an agonist or antagonist at specific receptors. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-(3-Chlorophenyl)ethoxy)pyrrolidine
  • 3-(1-(4-Fluorophenyl)ethoxy)pyrrolidine
  • 3-(1-(4-Bromophenyl)ethoxy)pyrrolidine

Comparison

Compared to its analogs, 3-(1-(4-Chlorophenyl)ethoxy)pyrrolidine may exhibit unique pharmacological properties due to the presence of the 4-chlorophenyl group. This group can influence the compound’s binding affinity to molecular targets, its metabolic stability, and its overall biological activity. The differences in the halogen substituents (chlorine, fluorine, bromine) can lead to variations in the compound’s potency, selectivity, and safety profile.

Properties

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

3-[1-(4-chlorophenyl)ethoxy]pyrrolidine

InChI

InChI=1S/C12H16ClNO/c1-9(15-12-6-7-14-8-12)10-2-4-11(13)5-3-10/h2-5,9,12,14H,6-8H2,1H3

InChI Key

HNSAYWWKVSGZOD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)OC2CCNC2

Origin of Product

United States

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